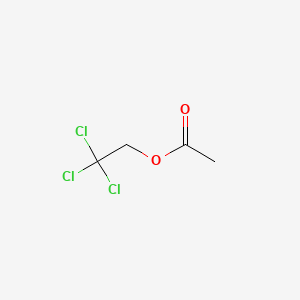
8-Aminoquinolin-6-ol
Übersicht
Beschreibung
8-Aminoquinolin-6-ol, also referred to as 8-aminoquinoline-6-ol, is an organic compound with the molecular formula C9H7NO. It is a colorless solid that is soluble in organic solvents. 8-Aminoquinolin-6-ol is a versatile compound used in a wide range of applications, including in the synthesis of pharmaceuticals, in the synthesis of insecticides, and as an intermediate in the manufacture of dyes.
Wissenschaftliche Forschungsanwendungen
C–H Bond Activation/Functionalization
8-Aminoquinolin-6-ol serves as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization . This process is crucial for the synthesis of substituted 8-aminoquinoline, which is significant for creating a variety of molecules. The functionalization typically involves the formation of C–C and C–Z (Z = heteroatom) bonds, often facilitated by transition metal catalysts, photocatalysts, or metal-free conditions .
Antimicrobial Agent Synthesis
The compound is used in the design and synthesis of 8-aminoquinoline-1,2,3-triazole hybrid derivatives . These derivatives have shown potential as antimicrobial agents against various pathogenic strains, including bacteria and fungi . The conjugation of diversely substituted triazoles with 8-aminoquinoline has been successful, leading to the discovery of new pharmacophores exhibiting antimicrobial activities .
Fluorescent Probes for Zinc Ion Determination
In environmental and biological applications, 8-aminoquinolin-6-ol derivatives are popular as fluorescent probes for zinc ion determination . These probes are designed to be highly selective and sensitive, making them suitable for detecting Zn²⁺ ions in various settings. The introduction of carboxamide groups into the molecule improves water solubility and cell membrane permeability, enhancing its effectiveness as a zinc sensor .
Drug Development
Due to its presence in many natural products, functional materials, and drugs, 8-aminoquinolin-6-ol is a key framework in drug development. Its nitrogen-containing heterocyclic structure makes it a versatile motif for pharmaceutical chemistry, contributing to the creation of drugs with a wide range of pharmacological activities .
Chemical Sensor Development
The role of 8-aminoquinolin-6-ol derivatives in the development of chemical sensors, particularly for metal ion detection , is noteworthy. These sensors are based on the compound’s ability to act as a functional receptor for metal ions, which is essential for monitoring and analyzing environmental samples and biological systems .
Material Science
In material science, 8-aminoquinolin-6-ol is utilized to modify the physical and chemical properties of materials. By linking different substituents onto the quinoline parent ring, researchers can significantly change these properties, paving the way for future applications of economic value .
Wirkmechanismus
Target of Action
The primary targets of 8-Aminoquinolin-6-ol, a member of the 8-aminoquinoline family, are the liver stages of Plasmodium infections . These compounds are effective against multiple life-cycle stages of the plasmodia that infect humans . They are administered for radical cure and presumptive antirelapse therapy against relapsing malaria .
Mode of Action
It is suggested that the mitochondria may be the biological target of this compound . Specifically, it accumulates within the mitochondria, resulting in swelling and structural changes within the inner membranes .
Biochemical Pathways
8-Aminoquinolin-6-ol affects the biochemical pathways of the malaria parasite. It is effective against the exo-erythrocytic liver stages of the malaria parasite, which is central to preventing relapsing malaria as well as causal prophylaxis for malaria infections . Causal prophylaxis refers to the killing of parasites while they are in the liver, thus preventing infection of erythrocytes and any signs of clinical disease .
Pharmacokinetics
The pharmacokinetic properties of 8-Aminoquinolin-6-ol are similar to those of primaquine, a prototype 8-aminoquinoline drug . Primaquine has a much shorter elimination half-life compared to tafenoquine, another 8-aminoquinoline (6 hours vs 14 days) . Excretion studies using 14 C-labeled primaquine demonstrated that 64% of the radio label was found in the urine within 143 hours after an oral dose .
Result of Action
The result of the action of 8-Aminoquinolin-6-ol is the prevention of infection or relapse, cure of disease, and prevention of transmission of the infection . It kills asexual blood stages and sterilizes the sexual-stage gametocytes .
Action Environment
The efficacy and stability of 8-Aminoquinolin-6-ol can be influenced by environmental factors. One of the major factors is the presence of glucose-6-phosphate dehydrogenase (G6PD) deficiency in individuals . This is a common genetic abnormality in human beings, especially where malaria is or has been endemic . The hemolytic toxicity of many 8-aminoquinolines, including 8-Aminoquinolin-6-ol, is a major concern in G6PD-deficient individuals .
Eigenschaften
IUPAC Name |
8-aminoquinolin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-8-5-7(12)4-6-2-1-3-11-9(6)8/h1-5,12H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSAFKWKVRFZBMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30288258 | |
| Record name | 8-Amino-6-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30288258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7402-16-6 | |
| Record name | 7402-16-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55117 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Amino-6-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30288258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7402-16-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Hexane, 1,1'-[ethylidenebis(oxy)]bis-](/img/structure/B1594051.png)




